
8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of an amino group at the 8th position, a chlorine atom at the 5th position, and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalene core, followed by the introduction of the amino and chloro substituents. The process may involve:
Hydrogenation: Catalytic hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene.
Electrophilic Aromatic Substitution: Introduction of the chloro group using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: Introduction of the amino group through nucleophilic substitution reactions using amines or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, secondary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may yield a dechlorinated or dehydroxylated product.
Aplicaciones Científicas De Investigación
8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The amino and chloro groups may facilitate binding to enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminotetralin: A stimulant drug with a similar tetrahydronaphthalene core but different substituents.
Tetralin: A hydrocarbon with a similar core structure but lacking the amino, chloro, and hydroxyl groups.
1-Naphthalenol: A compound with a similar hydroxyl group but different overall structure.
Uniqueness
8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the specific combination of amino, chloro, and hydroxyl groups on the tetrahydronaphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
8-amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h3-4,6,13H,1-2,5,12H2 |
Clave InChI |
HSFCMOUMZAEBIB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2CC1O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


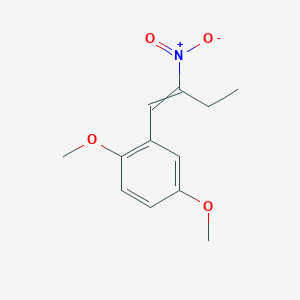

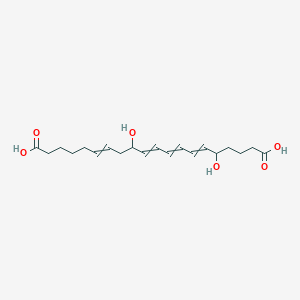

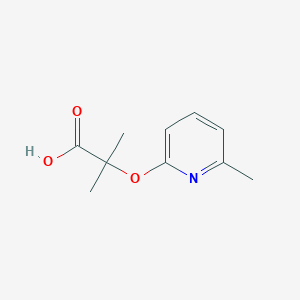
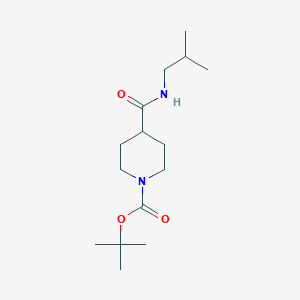
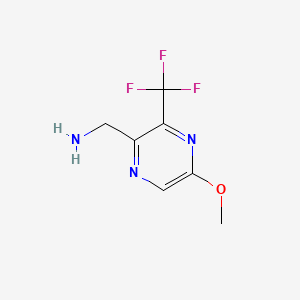
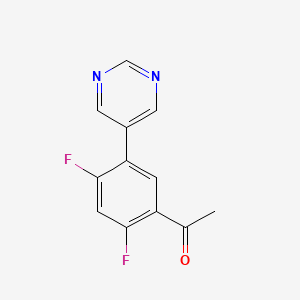
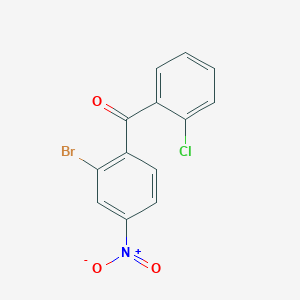
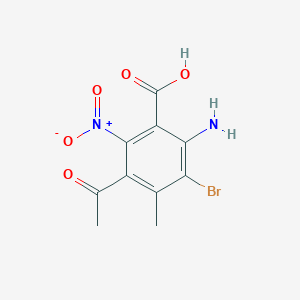
![2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid](/img/structure/B13885508.png)
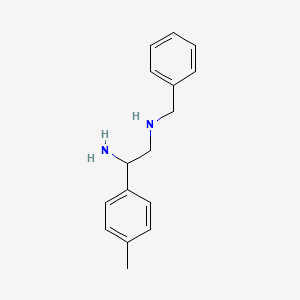
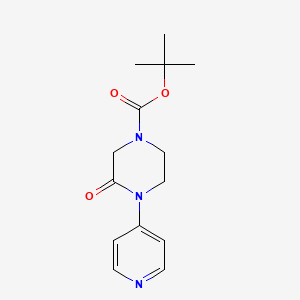
![Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate](/img/structure/B13885522.png)
